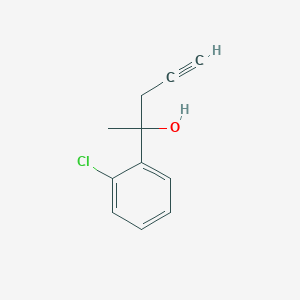
2-(2-Chlorophenyl)-4-pentyn-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chlorophenyl)-4-pentyn-2-ol is an organic compound that belongs to the class of chlorophenyl derivatives This compound is characterized by the presence of a chlorophenyl group attached to a pentynol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-4-pentyn-2-ol typically involves the reaction of 2-chlorophenylacetylene with acetone in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can further improve the efficiency of the production process .
化学反应分析
Types of Reactions
2-(2-Chlorophenyl)-4-pentyn-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions include various chlorophenyl derivatives, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
科学研究应用
2-(2-Chlorophenyl)-4-pentyn-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
作用机制
The mechanism of action of 2-(2-Chlorophenyl)-4-pentyn-2-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
相似化合物的比较
Similar Compounds
2-Chlorophenol: A simpler chlorophenyl derivative with similar chemical properties.
4-Chlorophenylacetylene: Another chlorophenyl derivative with a different functional group.
2-(2-Chlorophenyl)-1-iodooctane: A compound with a similar chlorophenyl group but different substituents.
Uniqueness
2-(2-Chlorophenyl)-4-pentyn-2-ol is unique due to its specific combination of a chlorophenyl group and a pentynol moiety, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research applications and industrial uses .
生物活性
2-(2-Chlorophenyl)-4-pentyn-2-ol is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms, and research findings, supported by data tables and case studies.
The molecular formula for this compound is C11H11Cl, with a molecular weight of 192.66 g/mol. Its structure includes a chlorophenyl group and a terminal alkyne, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁Cl |
| Molecular Weight | 192.66 g/mol |
| IUPAC Name | This compound |
| CAS Number | [Not available] |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The compound may act as an inhibitor or modulator of specific enzymatic activities, particularly those related to phosphatases and kinases.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against certain bacterial strains. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
Anticancer Properties
In vitro studies have shown that this compound may induce apoptosis in cancer cell lines, such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism involves the activation of caspase pathways and modulation of Bcl-2 family proteins. A notable study reported a reduction in cell viability by approximately 50% at concentrations of 10 µM after 24 hours of treatment.
Case Studies
-
Antimicrobial Efficacy
- Study Design : Evaluated the antimicrobial activity against various pathogens.
- Results : Showed significant inhibition of growth for both Gram-positive and Gram-negative bacteria.
- : Suggests potential for development as an antimicrobial agent.
-
Cancer Cell Apoptosis
- Study Design : Tested on HeLa and MCF-7 cell lines.
- Results : Induced apoptosis with IC50 values of 10 µM for HeLa cells.
- : Indicates potential for anticancer drug development.
Inhibition of Protein Phosphatases
Recent studies have highlighted the role of this compound in inhibiting protein phosphatases, which are crucial in regulating cellular functions through dephosphorylation processes. The compound's ability to modulate these enzymes suggests its utility in research focused on signal transduction pathways.
Cytotoxicity Profile
A comprehensive cytotoxicity profile has been established, indicating that while the compound exhibits significant activity against cancer cells, it also demonstrates low toxicity towards normal human fibroblast cells at therapeutic concentrations.
属性
分子式 |
C11H11ClO |
|---|---|
分子量 |
194.66 g/mol |
IUPAC 名称 |
2-(2-chlorophenyl)pent-4-yn-2-ol |
InChI |
InChI=1S/C11H11ClO/c1-3-8-11(2,13)9-6-4-5-7-10(9)12/h1,4-7,13H,8H2,2H3 |
InChI 键 |
NOXGMHSYADYHEJ-UHFFFAOYSA-N |
规范 SMILES |
CC(CC#C)(C1=CC=CC=C1Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















